molecular formula C7H4Cl3F3Si B3281552 Trichloro[4-(trifluoromethyl)phenyl]silane CAS No. 7375-63-5

Trichloro[4-(trifluoromethyl)phenyl]silane

Cat. No.: B3281552
CAS No.: 7375-63-5
M. Wt: 279.5 g/mol
InChI Key: FXCKOIVYFFHVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[4-(trifluoromethyl)phenyl]silane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with trichlorosilane . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction mixture is usually stirred at a low temperature, followed by gradual warming to room temperature to complete the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trichloro[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trichloro[4-(trifluoromethyl)phenyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .

Biology and Medicine: In biological research, this compound is used in the modification of surfaces to create hydrophobic or hydrophilic properties, which can be useful in the development of biosensors and medical devices .

Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to modify surface properties makes it valuable in the formulation of materials with specific characteristics .

Comparison with Similar Compounds

    Trichlorophenylsilane: Similar to Trichloro[4-(trifluoromethyl)phenyl]silane but lacks the trifluoromethyl group.

    Trichloro[4-(methyl)phenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

trichloro-[4-(trifluoromethyl)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F3Si/c8-14(9,10)6-3-1-5(2-4-6)7(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKOIVYFFHVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728429
Record name Trichloro[4-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7375-63-5
Record name Trichloro[4-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloro[4-(trifluoromethyl)phenyl]silane
Reactant of Route 2
Reactant of Route 2
Trichloro[4-(trifluoromethyl)phenyl]silane
Reactant of Route 3
Reactant of Route 3
Trichloro[4-(trifluoromethyl)phenyl]silane
Reactant of Route 4
Reactant of Route 4
Trichloro[4-(trifluoromethyl)phenyl]silane
Reactant of Route 5
Trichloro[4-(trifluoromethyl)phenyl]silane
Reactant of Route 6
Reactant of Route 6
Trichloro[4-(trifluoromethyl)phenyl]silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.